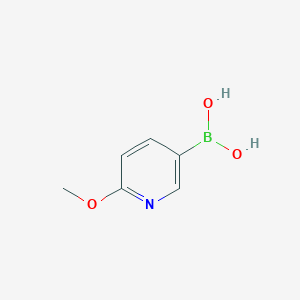

2-Methoxypyridine-5-boronic acid

Description

Properties

IUPAC Name |

(6-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHADXDMPEUWEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370258 | |

| Record name | 2-Methoxy-5-pyridineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163105-89-3 | |

| Record name | 2-Methoxy-5-pyridineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methoxypyridin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxypyridine-5-boronic Acid: A Core Component in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypyridine-5-boronic acid has emerged as a critical building block in synthetic and medicinal chemistry. Its unique electronic and structural properties make it an invaluable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Methoxypyridine-5-boronic acid, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and visualizations of key chemical transformations and biological pathways are presented to facilitate its use in research and drug development.

Chemical and Physical Properties

2-Methoxypyridine-5-boronic acid is a white to off-white solid that is soluble in water.[1][2] It is primarily utilized as an intermediate in organic synthesis. The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₈BNO₃ | [2] |

| Molecular Weight | 152.94 g/mol | [2] |

| CAS Number | 163105-89-3 | [2] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 135-140 °C (lit.) | [1] |

| Boiling Point | 313.2±52.0 °C (Predicted) | [1] |

| pKa | 7.26±0.10 (Predicted) | [1] |

| Solubility | Soluble in water | [1] |

| InChI Key | DHADXDMPEUWEAS-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=C(C=N1)B(O)O |

Spectroscopic Data:

While specific proprietary spectral data can vary, representative ¹H NMR data is provided below:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (s, 1H), 8.12 (bs, 2H), 7.95 (d, 1H, J = 7.8 Hz), 6.73 (d, 1H, J = 7.8 Hz), 3.83 (s, 3H).[1]

Synthesis of 2-Methoxypyridine-5-boronic Acid

A common synthetic route to 2-Methoxypyridine-5-boronic acid involves the lithiation of 5-bromo-2-methoxypyridine (B44785) followed by reaction with a borate (B1201080) ester.

Experimental Protocol: Synthesis from 5-bromo-2-methoxypyridine

This protocol is adapted from a general procedure for the synthesis of (6-methoxypyridin-3-yl)boronic acid.[1]

Materials:

-

5-bromo-2-methoxypyridine

-

n-Butyllithium (2.5 M in hexanes)

-

Triisopropoxyborane

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1.0 N)

-

Sodium hydroxide (B78521) (3.0 N)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-bromo-2-methoxypyridine (0.131 mol) in anhydrous THF (130 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (0.197 mol, 79 mL of 2.5 M solution in hexanes) to the stirred solution, maintaining the temperature at -78 °C.

-

Continue stirring at -78 °C for 2 minutes.

-

Add triisopropoxyborane (0.197 mol, 45 mL) to the reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature over 12 hours.

-

Pour the reaction mixture into a 1.0 N aqueous hydrochloric acid solution (300 mL) and stir vigorously for 30 minutes.

-

Adjust the pH of the mixture to 7.0 with a 3.0 N aqueous sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate (2 x 200 mL).

-

Combine the organic phases, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Dissolve the residue in 2.0 M aqueous sodium hydroxide (350 mL) and wash with ethyl acetate (2 x 200 mL).

-

Adjust the aqueous phase to pH 7.0 with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield (6-methoxy-3-pyridinyl)boronic acid as a white powder.

Synthesis Workflow

Applications in Drug Discovery and Development

2-Methoxypyridine-5-boronic acid is a versatile reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary application is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like 2-Methoxypyridine-5-boronic acid) and an organohalide or triflate. This reaction is fundamental in the synthesis of biaryls and substituted aromatic compounds, which are common motifs in drug molecules.

General Reaction Scheme:

Role in the Synthesis of Bioactive Molecules

The 2-methoxypyridine (B126380) moiety is a key structural component in a variety of bioactive molecules. Its inclusion can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, (2-Methoxypyrimidin-5-yl)boronic acid, a related compound, is used in the synthesis of isoquinoline (B145761) ketone derivatives with anti-tumor activity.

Example Signaling Pathway: Inhibition of a Kinase Pathway

While a specific signaling pathway for a drug derived directly from 2-Methoxypyridine-5-boronic acid is proprietary, a representative pathway for a kinase inhibitor—a common class of drugs synthesized using such building blocks—is illustrated below. Many anti-cancer drugs target kinases involved in cell proliferation and survival.

Experimental Protocols: Suzuki-Miyaura Coupling

The following are general protocols for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with 2-Methoxypyridine-5-boronic acid.

Protocol Using a Phosphine (B1218219) Ligand

Materials:

-

Aryl or heteroaryl halide (1.0 mmol)

-

2-Methoxypyridine-5-boronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

Phosphine ligand (e.g., SPhos, XPhos) (0.04 mmol)

-

Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 mmol)

-

Solvent (e.g., 1,4-dioxane (B91453)/water, toluene)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In an oven-dried reaction vial, combine the aryl/heteroaryl halide (1.0 mmol), 2-Methoxypyridine-5-boronic acid (1.2 mmol), base (2.0 mmol), palladium(II) acetate (0.02 mmol), and phosphine ligand (0.04 mmol).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed solvent (e.g., 4 mL of 1,4-dioxane and 0.8 mL of water).

-

Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling Workflow

Safety and Handling

2-Methoxypyridine-5-boronic acid is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

2-Methoxypyridine-5-boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules, with significant applications in drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of molecular scaffolds found in numerous pharmaceuticals. This guide provides essential information for researchers and scientists to effectively utilize this important reagent in their synthetic endeavors.

References

An In-depth Technical Guide to 2-Methoxypyridine-5-boronic acid (CAS: 163105-89-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine-5-boronic acid, with the CAS number 163105-89-3, is a versatile heterocyclic organoboron compound. It serves as a critical building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its utility is primarily centered on its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, especially biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and applications in drug discovery.

Chemical and Physical Properties

2-Methoxypyridine-5-boronic acid is typically a white to light yellow or beige crystalline powder.[1] It is soluble in water and methanol.[2] As is common with many boronic acids, it may exist in equilibrium with its cyclic anhydride (B1165640) form, the corresponding boroxine. Proper storage in a cool (0-8°C), dry, and inert atmosphere is recommended to maintain its integrity.[3]

Table 1: Compound Identification and Properties

| Property | Value |

| CAS Number | 163105-89-3 |

| Molecular Formula | C₆H₈BNO₃ |

| Molecular Weight | 152.94 g/mol |

| IUPAC Name | (6-methoxypyridin-3-yl)boronic acid |

| Synonyms | 6-Methoxy-3-pyridinylboronic acid, 2-Methoxy-5-pyridineboronic acid |

| Appearance | White to light yellow/beige powder[1] |

| Melting Point | 135-140 °C |

| Boiling Point | 313.2 °C at 760 mmHg |

| Density | 1.249 g/cm³ |

| Solubility | Soluble in water |

Table 2: Spectroscopic Data (Predicted/Typical)

| Type | Data |

| ¹H NMR | Expected signals for aromatic protons on the pyridine (B92270) ring and a methoxy (B1213986) group singlet. |

| ¹³C NMR | Expected signals for the five unique carbons in the pyridine ring and the methoxy carbon. Aromatic carbons typically appear between 110-160 ppm, with the carbon attached to the boron atom being less shielded. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 154.06 |

| IR | Expected characteristic peaks for O-H (boronic acid), C-O (methoxy), C=N, and C=C (pyridine ring) stretches. |

Synthesis and Experimental Protocols

The most common laboratory synthesis of 2-Methoxypyridine-5-boronic acid involves a lithium-halogen exchange of a brominated precursor followed by borylation.

General Synthesis Protocol from 5-Bromo-2-methoxypyridine (B44785)

This procedure involves the reaction of 5-bromo-2-methoxypyridine with an organolithium reagent at low temperature to form a lithiated intermediate, which is then quenched with a borate (B1201080) ester.

Experimental Protocol:

-

Dissolve 5-bromo-2-methoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.5 eq., typically 2.5 M in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for a short period (e.g., 2 minutes) at -78 °C.

-

Add triisopropyl borate (1.5 eq.) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight (approximately 12 hours).

-

Quench the reaction by carefully adding an aqueous solution of hydrochloric acid.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to yield 2-Methoxypyridine-5-boronic acid.

Caption: Synthesis workflow for 2-Methoxypyridine-5-boronic acid.

Applications in Drug Discovery & Medicinal Chemistry

The primary application of 2-Methoxypyridine-5-boronic acid is as a key intermediate in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for creating C-C bonds between sp²-hybridized carbon atoms, making it invaluable for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.

Role in Suzuki-Miyaura Coupling

In a typical Suzuki-Miyaura reaction, the boronic acid is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. The 2-methoxypyridine (B126380) moiety is frequently incorporated into drug candidates to modulate properties such as solubility, metabolic stability, and target binding affinity.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq.), 2-Methoxypyridine-5-boronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 eq.).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand; 1-5 mol%).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

-

Heat the reaction mixture with stirring (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Perform an aqueous workup, extracting the product with an organic solvent.

-

The organic layers are combined, dried, and concentrated.

-

The crude product is purified, typically by column chromatography on silica (B1680970) gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Example in Pharmaceutical Synthesis

While specific drug synthesis pathways are often proprietary, the 6-methoxypyridine motif is present in numerous compounds investigated for various therapeutic areas, including oncology and neurology. For instance, this structural unit is found in inhibitors of various kinases, which are crucial nodes in cellular signaling pathways that are often dysregulated in diseases like cancer. The boronic acid serves as a key precursor to introduce this specific pyridine ring system into the final active pharmaceutical ingredient (API).

Safety and Handling

2-Methoxypyridine-5-boronic acid is an irritant. It may cause skin, eye, and respiratory tract irritation. Standard laboratory safety precautions should be followed when handling this compound.

Table 3: Hazard Information

| Hazard Type | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation. |

| Handling | - | P261, P280: Avoid breathing dust. Wear protective gloves/eye protection. |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the chemical. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

2-Methoxypyridine-5-boronic acid is a high-value chemical intermediate for the research and development community. Its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions facilitates the synthesis of novel and complex molecules for drug discovery and materials science. A thorough understanding of its properties, synthesis, and reaction protocols is essential for its effective application in the laboratory.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxypyridine-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxypyridine-5-boronic acid, a key building block in modern medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, experimental protocols, and in-depth characterization data to support researchers in its effective utilization.

Physicochemical Properties

2-Methoxypyridine-5-boronic acid is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₈BNO₃ | [1][2][3] |

| Molecular Weight | 152.94 g/mol | [1][2][3] |

| CAS Number | 163105-89-3 | [2][3] |

| Melting Point | 135-140 °C | [1][4] |

| Appearance | White to off-white solid | [1] |

Synthesis of 2-Methoxypyridine-5-boronic Acid

The most common and efficient method for the synthesis of 2-Methoxypyridine-5-boronic acid is the Miyaura borylation reaction.[5][6] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with a diboron (B99234) reagent. The following section provides a detailed experimental protocol for the synthesis starting from the readily available 2-methoxy-5-bromopyridine.

Synthesis Workflow

The synthesis of 2-Methoxypyridine-5-boronic acid can be visualized as a two-step process, starting from the synthesis of the precursor 2-methoxy-5-bromopyridine, followed by the Miyaura borylation.

References

- 1. 2-Methoxypyridine-5-boronic acid | Biochemical Assay Reagents | 163105-89-3 | Invivochem [invivochem.com]

- 2. CAS 163105-89-3 | (6-methoxypyridin-3-yl)boronic acid - Synblock [synblock.com]

- 3. (6-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 163105-89-3 [matrix-fine-chemicals.com]

- 4. 6-Methoxy-3-pyridinylboronic acid = 95.0 163105-89-3 [sigmaaldrich.com]

- 5. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Methoxyl-5-pyridineboronic acid pinacol ester | [frontierspecialtychemicals.com]

An In-depth Technical Guide to the Physical Properties of (6-Methoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxypyridin-3-yl)boronic acid is a heterocyclic organic compound that serves as a crucial building block in modern organic synthesis. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in the pharmaceutical and materials science industries. A thorough understanding of its physical properties is paramount for its effective handling, storage, and application in synthetic protocols. This technical guide provides a comprehensive overview of the known physical characteristics of (6-Methoxypyridin-3-yl)boronic acid, outlines general experimental methodologies for their determination, and illustrates its role in the widely applied Suzuki-Miyaura coupling reaction.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers of (6-Methoxypyridin-3-yl)boronic acid are summarized in the table below. This information is critical for the accurate identification and handling of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈BNO₃ | [1][2][3][4][5] |

| Molecular Weight | 152.94 g/mol | [1][2][3][4][5][6] |

| Appearance | White to beige powder | [1][2] |

| Melting Point | 135-140 °C (literature value) | [1][2] |

| CAS Number | 163105-89-3 | [1][2][4][5] |

| SMILES | COc1ccc(cn1)B(O)O | [1][2] |

| InChI Key | DHADXDMPEUWEAS-UHFFFAOYSA-N | [3][5] |

Spectroscopic Data

While specific spectral data for (6-Methoxypyridin-3-yl)boronic acid is often proprietary to commercial suppliers, general spectroscopic characteristics can be inferred from the analysis of similar boronic acid compounds. Researchers can obtain detailed spectra such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry from the certificate of analysis provided by the supplier.[4][7][8]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of the physicochemical properties of chemical compounds. Below are generalized methodologies for key experiments relevant to (6-Methoxypyridin-3-yl)boronic acid.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of the dry (6-Methoxypyridin-3-yl)boronic acid powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For boronic acids, it is important to note that the observed "melting point" can sometimes be a decomposition or dehydration point, which may be influenced by the presence of water.[9]

Solubility Determination

Understanding the solubility of (6-Methoxypyridin-3-yl)boronic acid in various solvents is crucial for its use in reactions and for purification processes.

Methodology (Dynamic Method):

-

Sample Preparation: A series of vials are prepared, each containing a known mass of (6-Methoxypyridin-3-yl)boronic acid and a known volume of the solvent of interest.

-

Apparatus: A temperature-controlled shaker or a jacketed reaction vessel with a stirrer and a turbidity sensor can be used.

-

Procedure: The samples are slowly heated while being vigorously agitated. The temperature at which the solid completely dissolves is recorded for each concentration.

-

Data Analysis: A solubility curve is constructed by plotting the concentration versus the dissolution temperature. This method is particularly useful for boronic acids as it can be challenging to determine their solubility via traditional equilibrium methods due to their tendency to form anhydrides (boroxines) upon heating.[10][11]

pKa Determination

The acid dissociation constant (pKa) provides insight into the acidity of the boronic acid, which is a critical parameter influencing its reactivity, particularly in the base-mediated Suzuki-Miyaura coupling.

Methodology (Potentiometric Titration):

-

Sample Preparation: A solution of (6-Methoxypyridin-3-yl)boronic acid of known concentration is prepared in a suitable solvent system (e.g., water or a water/alcohol mixture).

-

Apparatus: A calibrated pH meter and an automated titrator are used.

-

Procedure: The boronic acid solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Spectrophotometric titration is another common method for pKa determination of boronic acids.[12]

Role in Suzuki-Miyaura Cross-Coupling

(6-Methoxypyridin-3-yl)boronic acid is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a versatile method for the formation of carbon-carbon bonds. The reaction typically involves the coupling of an organoboron compound (like our subject compound) with an organohalide in the presence of a palladium catalyst and a base.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction utilizing (6-Methoxypyridin-3-yl)boronic acid.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Boronic acid, (6-methoxy-3-pyridinyl)- | CAS 163105-89-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 6-Methoxypyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]

- 4. CAS 163105-89-3 | (6-methoxypyridin-3-yl)boronic acid - Synblock [synblock.com]

- 5. (6-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 163105-89-3 [matrix-fine-chemicals.com]

- 6. CAS RN 163105-89-3 | Fisher Scientific [fishersci.fi]

- 7. 163105-89-3|(6-Methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solubility Profile of 2-Methoxypyridine-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-Methoxypyridine-5-boronic acid, a key reagent in synthetic chemistry. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of boronic acids. This guide is intended to equip researchers with the foundational knowledge to effectively utilize 2-Methoxypyridine-5-boronic acid in their experimental designs.

Physicochemical Properties

2-Methoxypyridine-5-boronic acid is typically a white to beige or off-white solid powder.[1] It has a melting point range of 135-140 °C.[1]

Qualitative Solubility Data

| Solvent | Solubility | Notes |

| Water | Soluble | A vendor datasheet indicates solubility in water.[2] |

| Methanol | Soluble | A vendor datasheet indicates solubility in methanol. |

| Dimethyl Sulfoxide (DMSO) | May be soluble | Often used for preparing stock solutions for biological assays.[1] |

| Ethanol | May be soluble | Suggested as a potential solvent.[1] |

| Dimethylformamide (DMF) | May be soluble | Suggested as a potential solvent.[1] |

For applications requiring in vivo administration where aqueous solubility may be limited (e.g., < 1 mg/mL), the use of formulation strategies involving co-solvents and suspending agents such as PEG400, Carboxymethyl cellulose, and Tween 80 has been suggested.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of boronic acids, based on a widely used dynamic or synthetic method. This approach relies on the visual or instrumental observation of the dissolution of a solid in a liquid under controlled temperature changes.

Principle

A sample of the boronic acid and a chosen solvent with a precisely known composition is prepared. The mixture is then heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The transition can be monitored by observing the disappearance of turbidity, often measured by the intensity of a light beam passing through the sample.[2][3]

Materials and Equipment

-

Boronic Acid: 2-Methoxypyridine-5-boronic acid

-

Solvents: High-purity solvents of interest (e.g., water, methanol, ethanol, DMSO, etc.)

-

Analytical Balance: For accurate weighing of the boronic acid and solvents.

-

Jacketed Glass Vessel: To allow for precise temperature control.

-

Heating/Cooling Circulator: To control the temperature of the jacketed vessel.

-

Magnetic Stirrer and Stir Bar: To ensure the mixture is homogeneous.

-

Calibrated Temperature Probe: For accurate measurement of the sample's temperature.

-

Turbidity Sensor or Light Source and Detector: For monitoring the clarity of the solution.

Procedure

-

Sample Preparation: Accurately weigh the 2-Methoxypyridine-5-boronic acid and the selected solvent into the jacketed glass vessel. The composition of the mixture should be known with a high degree of accuracy.

-

Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred to ensure a homogenous mixture.[2]

-

Turbidity Measurement: The turbidity of the mixture is continuously monitored. As the solid dissolves with the increase in temperature, the turbidity will decrease, leading to an increase in light transmission through the sample.

-

Determination of Solubility Temperature: The temperature at which the solution becomes completely clear (i.e., the last solid particles disappear) is recorded as the solubility temperature for that specific concentration.

-

Data Collection: Repeat the procedure for different compositions of the boronic acid and solvent to construct a solubility curve (solubility vs. temperature).

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a boronic acid using the dynamic method.

This guide provides a framework for understanding and determining the solubility of 2-Methoxypyridine-5-boronic acid. While quantitative data is sparse, the provided qualitative information and detailed experimental protocol offer a solid starting point for researchers. It is recommended that solubility be determined experimentally for specific applications and solvent systems to ensure accuracy in experimental design and execution.

References

Stability and Storage of 2-Methoxypyridine-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxypyridine-5-boronic acid. The information is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this critical reagent in their work.

Introduction

2-Methoxypyridine-5-boronic acid is a versatile building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The stability of this compound is paramount to achieving reproducible and reliable experimental results. This guide outlines the known stability profile, potential degradation pathways, and best practices for storage and handling.

Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₈BNO₃ |

| Molecular Weight | 152.94 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 135-140 °C |

Stability Profile

2-Methoxypyridine-5-boronic acid is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are temperature, moisture, and oxidation.

General Stability

While specific quantitative stability data for 2-Methoxypyridine-5-boronic acid is not extensively published, general knowledge of arylboronic acids suggests that it is a moderately stable compound when stored under appropriate conditions. However, its hygroscopic and heat-sensitive nature necessitates careful handling and storage to prevent degradation.

Summary of Stability Data

The following table summarizes the available information on the stability of 2-Methoxypyridine-5-boronic acid under various conditions.

| Condition | Observation |

| Temperature | Heat-sensitive. Elevated temperatures can accelerate degradation. |

| Moisture | Hygroscopic. Absorbs moisture from the air, which can lead to hydrolysis. |

| Air/Oxygen | Susceptible to oxidation, a likely primary degradation pathway. |

| Light | While not explicitly stated for this compound, photostability studies are generally recommended for pyridine (B92270) derivatives as part of forced degradation testing. |

Degradation Pathways

The degradation of 2-Methoxypyridine-5-boronic acid is likely to proceed through pathways common to other arylboronic acids. The two primary degradation mechanisms are oxidation and hydrolysis.

2-Methoxypyridine-5-boronic Acid: A Versatile Scaffold for Kinase Inhibitors in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine-5-boronic acid has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the design and synthesis of targeted kinase inhibitors. Its unique structural and electronic properties make it a favored fragment for incorporation into molecules that modulate the activity of key signaling proteins, offering a pathway to novel therapeutics for a range of diseases, including inflammatory conditions and cancer. This technical guide provides a comprehensive overview of the applications of 2-methoxypyridine-5-boronic acid, with a focus on its role in the development of p38 MAP kinase and Activin-like Kinase 5 (ALK5) inhibitors.

Chemical Properties and Reactivity

2-Methoxypyridine-5-boronic acid is a stable, crystalline solid that is readily available from commercial sources. Its key chemical features include a pyridine (B92270) ring, a methoxy (B1213986) group at the 2-position, and a boronic acid moiety at the 5-position. The electron-donating methoxy group influences the electronic properties of the pyridine ring, while the boronic acid functionality serves as a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Table 1: Physicochemical Properties of 2-Methoxypyridine-5-boronic Acid

| Property | Value |

| Molecular Formula | C₆H₈BNO₃ |

| Molecular Weight | 152.94 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 135-140 °C |

| CAS Number | 163105-89-3 |

Core Applications in Medicinal Chemistry: Kinase Inhibitors

The 2-methoxypyridine (B126380) moiety is a common feature in a variety of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for many kinase inhibitors. The methoxy group can provide additional interactions and influence the overall physicochemical properties of the molecule.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAP kinase pathway is implicated in a range of inflammatory diseases, making it an attractive target for drug discovery.

A prominent class of p38 MAP kinase inhibitors is the pyridinylimidazole series of compounds.[1] These inhibitors are known to be competitive with ATP and bind to the ATP-binding site of the p38 kinase.[2] A key example is SB203580, a potent inhibitor of p38α with a Ki of 21 nM.[2] The general structure of these inhibitors often features a central imidazole (B134444) core with pyridinyl and phenyl substituents. The 2-methoxypyridine-5-yl group can be readily incorporated into these scaffolds via Suzuki-Miyaura coupling to furnish potent p38 MAP kinase inhibitors.

Table 2: Pharmacological Data for a Representative p38 MAP Kinase Inhibitor

| Compound | Target | Assay | IC₅₀ / Kᵢ |

| SB203580 | p38α MAP Kinase | Kinase Assay | 21 nM (Kᵢ)[2] |

Activin-like Kinase 5 (ALK5) Inhibitors

Activin-like kinase 5 (ALK5), also known as transforming growth factor-β type I receptor (TGF-βRI), is a serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway. This pathway is involved in a wide array of cellular processes, and its dysregulation is linked to fibrosis and cancer.

The 2-methoxypyridine-5-yl moiety is a key structural component in a number of potent ALK5 inhibitors. For instance, the compound GW6604, a 2-phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine derivative, is a known ALK5 inhibitor with an IC₅₀ of 140 nM for ALK5 autophosphorylation.[3] The synthesis of such molecules can be envisioned through a Suzuki-Miyaura coupling reaction involving 2-methoxypyridine-5-boronic acid or a related derivative.

Table 3: Pharmacological Data for a Representative ALK5 Inhibitor

| Compound | Target | Assay | IC₅₀ |

| GW6604 | ALK5 | Autophosphorylation Assay | 140 nM[3] |

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for incorporating the 2-methoxypyridine-5-boronic acid building block into target molecules. Below is a detailed, generalized protocol for this key transformation.

General Protocol for Suzuki-Miyaura Coupling of 2-Methoxypyridine-5-boronic Acid with a Heteroaryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

2-Methoxypyridine-5-boronic acid

-

Heteroaryl halide (e.g., 4-bromo-2-phenyl-1H-imidazole)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate)

-

Solvent (e.g., 1,4-dioxane (B91453)/water mixture, toluene/water, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add 2-methoxypyridine-5-boronic acid (1.2 equivalents), the heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Signaling Pathways

Understanding the signaling pathways in which the target kinases are involved is crucial for rational drug design and for elucidating the mechanism of action of the synthesized inhibitors.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAP kinase itself. Upon activation by cellular stress or inflammatory cytokines, the MAPKKK phosphorylates and activates a MAPKK (MKK3 or MKK6), which in turn phosphorylates and activates p38 MAP kinase. Activated p38 then phosphorylates various downstream substrates, including transcription factors and other kinases, leading to a cellular response.

TGF-β/ALK5 Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor, ALK5. Activated ALK5 phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes.[4]

Conclusion

2-Methoxypyridine-5-boronic acid is a highly valuable building block for the synthesis of kinase inhibitors in medicinal chemistry. Its utility is particularly evident in the construction of pyridinyl-containing scaffolds that target key kinases such as p38 MAP kinase and ALK5. The Suzuki-Miyaura coupling provides a robust and versatile method for incorporating this fragment into complex molecules. A thorough understanding of the target signaling pathways, coupled with efficient synthetic strategies, will continue to drive the discovery of novel and potent kinase inhibitors for the treatment of a wide range of human diseases.

References

- 1. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Methoxypyridine-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-Methoxypyridine-5-boronic acid. These predictions are derived from the known spectral characteristics of analogous compounds, including pyridine (B92270) boronic acids and methoxy-substituted pyridines.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | H-6 (proton on the carbon adjacent to nitrogen) |

| ~8.1 | d | 1H | H-4 (proton on the carbon meta to the methoxy (B1213986) group) |

| ~6.8 | d | 1H | H-3 (proton on the carbon ortho to the methoxy group) |

| ~3.9 | s | 3H | -OCH₃ (methoxy group protons) |

| ~5.0-6.0 | br s | 2H | -B(OH)₂ (boronic acid protons, exchangeable with D₂O) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C-2 (carbon bearing the methoxy group) |

| ~150 | C-6 (carbon adjacent to nitrogen) |

| ~145 | C-4 (carbon meta to the methoxy group) |

| ~120 | C-5 (carbon bearing the boronic acid group, broad due to quadrupolar relaxation of boron) |

| ~110 | C-3 (carbon ortho to the methoxy group) |

| ~55 | -OCH₃ (methoxy group carbon) |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (from B(OH)₂ and adsorbed water) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600, ~1470 | Strong | C=C and C=N stretching vibrations of the pyridine ring[10][11][12][13][14] |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (methoxy group) |

| ~1030 | Medium | Symmetric C-O-C stretch (methoxy group) |

| ~700 | Strong | B-C stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 153.06 | [M]⁺ | Molecular ion (for EI-MS) |

| 154.07 | [M+H]⁺ | Protonated molecule (for ESI-MS, positive ion mode) |

| 176.05 | [M+Na]⁺ | Sodium adduct (for ESI-MS, positive ion mode) |

| 135.05 | [M-H₂O]⁺ | Loss of water from the boronic acid group |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized protocols that can be adapted for the analysis of 2-Methoxypyridine-5-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Methoxypyridine-5-boronic acid.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a small amount of base to aid dissolution) in a standard 5 mm NMR tube. The choice of solvent is critical as boronic acids can form esters or anhydrides.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2-Methoxypyridine-5-boronic acid powder directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a chromatographic system (e.g., LC-MS or GC-MS) or with a direct infusion source. Electrospray ionization (ESI) is a common technique for boronic acids.[15][16]

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of 2-Methoxypyridine-5-boronic acid (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be necessary to promote ionization, depending on the desired ion mode.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode. For this compound, positive ion mode is likely to yield the protonated molecule [M+H]⁺.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: Typically 3-5 kV.

-

Source Temperature: 100-150 °C.

-

Nebulizer Gas Flow: Optimized for stable spray.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 2-Methoxypyridine-5-boronic acid.

References

- 1. 2-Methoxypyridine-5-boronic acid | Biochemical Assay Reagents | 163105-89-3 | Invivochem [invivochem.com]

- 2. CAS 163105-89-3 | (6-methoxypyridin-3-yl)boronic acid - Synblock [synblock.com]

- 3. 2-Methoxypyridine-5-boronic Acid | 163105-89-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 6-Methoxypyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]

- 5. 163105-89-3|(6-Methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 6. (6-METHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 163105-89-3 [matrix-fine-chemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 2-Methoxypyridine-5-boronic acid | [frontierspecialtychemicals.com]

- 9. labproinc.com [labproinc.com]

- 10. researchgate.net [researchgate.net]

- 11. cet-science.com [cet-science.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity Profile of 2-Methoxypyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyridine-5-boronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing pyridine (B92270) nitrogen, confer a distinct reactivity profile that enables its participation in a variety of cross-coupling reactions. This guide provides a comprehensive overview of the core reactivity of 2-Methoxypyridine-5-boronic acid, with a focus on its application in key synthetic transformations, detailed experimental protocols, and its role in the development of therapeutic agents.

Physicochemical Properties

2-Methoxypyridine-5-boronic acid is typically a white to off-white solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈BNO₃ | [1] |

| Molecular Weight | 152.94 g/mol | [1] |

| Melting Point | 135-140 °C | [1] |

| Appearance | White to off-white solid powder | [1] |

| Solubility | Soluble in DMSO, methanol, and water | [1] |

| CAS Number | 163105-89-3 | [1] |

Core Reactivity Profile

The reactivity of 2-Methoxypyridine-5-boronic acid is dominated by its utility in palladium- and copper-catalyzed cross-coupling reactions. The presence of the methoxy group at the 2-position and the boronic acid at the 5-position of the pyridine ring influences the electron density and steric environment, thereby affecting its reactivity and the stability of reaction intermediates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, and 2-Methoxypyridine-5-boronic acid is an excellent coupling partner for a wide range of aryl, heteroaryl, and vinyl halides and triflates. This reaction is instrumental in the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in many biologically active molecules.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following table summarizes representative examples of Suzuki-Miyaura couplings involving 2-Methoxypyridine-5-boronic acid with various coupling partners.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | - | 84 | [3] |

| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 12 | 85 | [4] |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | DMF/Water | 90 | 2 | 92 | [5] |

| 2-Bromopyridine (B144113) | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 16 | 78 | [4] |

Synthesis of 2-(6-methoxypyridin-3-yl)pyridine:

To a flask charged with 2-bromopyridine (1.0 mmol), 2-methoxypyridine-5-boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol) is added a degassed mixture of 1,2-dimethoxyethane (B42094) (DME) (4 mL) and water (1 mL). Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the mixture is heated at 80 °C under a nitrogen atmosphere for 16 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.[4]

Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, enabling the synthesis of aryl amines, ethers, and thioethers. 2-Methoxypyridine-5-boronic acid serves as an effective arylating agent for a variety of N- and O-nucleophiles in the presence of a copper catalyst. This reaction is often performed under mild conditions and is tolerant of a wide range of functional groups.[6][7]

Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

The following table presents examples of Chan-Lam couplings with 2-Methoxypyridine-5-boronic acid.

| Nucleophile | Copper Source | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Imidazole (B134444) | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 85 | [2] |

| Indole | CuI | Cs₂CO₃ | DMF | 110 | 24 | 75 | [2] |

| Phenol | Cu(OAc)₂ | Et₃N | Toluene | 80 | 12 | 70 | [6] |

| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 72 | 68 | [8] |

Synthesis of 1-(6-methoxypyridin-3-yl)-1H-imidazole:

In a flask open to the air, 2-methoxypyridine-5-boronic acid (1.0 mmol), imidazole (1.2 mmol), copper(II) acetate (0.1 mmol), and pyridine (2.0 mmol) are combined in dichloromethane (B109758) (10 mL). The reaction mixture is stirred at room temperature for 48 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the N-arylated product.[2]

Applications in Drug Development

The 6-methoxypyridin-3-yl moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. 2-Methoxypyridine-5-boronic acid is a key intermediate for the introduction of this important structural motif.

Synthesis of γ-Secretase Modulators for Alzheimer's Disease

A significant application of 2-methoxypyridine-5-boronic acid derivatives is in the synthesis of γ-secretase modulators (GSMs), which are being investigated as potential therapeutic agents for Alzheimer's disease.[9][10] These modulators aim to selectively reduce the production of the toxic amyloid-β42 (Aβ42) peptide without inhibiting the overall activity of the γ-secretase enzyme, thereby avoiding mechanism-based toxicities.[11][12]

In the synthesis of a series of potent GSMs, a key step involves the Suzuki-Miyaura coupling of a boronic acid derivative of the 6-methoxypyridine core with a suitable heterocyclic halide.[9] This approach allows for the modular and efficient construction of a library of compounds for structure-activity relationship (SAR) studies.

Caption: Key Suzuki coupling step in the synthesis of a γ-secretase modulator.

Stability and Side Reactions

A common challenge encountered when using boronic acids, including 2-Methoxypyridine-5-boronic acid, is their propensity to undergo protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This side reaction consumes the boronic acid and reduces the overall yield of the desired cross-coupling product.

The stability of 2-Methoxypyridine-5-boronic acid and its susceptibility to protodeboronation are influenced by several factors, including:

-

Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.

-

Base: The choice and concentration of the base can significantly impact the stability of the boronic acid.

-

Solvent: The solvent system, particularly the presence of protic solvents like water, can facilitate protodeboronation.

-

Catalyst System: Highly active catalyst systems that promote rapid cross-coupling can help to outcompete the slower protodeboronation pathway.

Strategies to mitigate protodeboronation include the use of more stable boronic acid derivatives, such as pinacol (B44631) esters or MIDA boronates, which slowly release the active boronic acid under the reaction conditions, as well as the careful optimization of reaction parameters to favor the desired cross-coupling reaction.[13]

Conclusion

2-Methoxypyridine-5-boronic acid is a valuable and versatile reagent in organic synthesis, with a well-defined reactivity profile centered around Suzuki-Miyaura and Chan-Lam cross-coupling reactions. Its utility is particularly evident in the field of drug discovery, where it serves as a key building block for the synthesis of complex and biologically active molecules, such as the promising γ-secretase modulators for the treatment of Alzheimer's disease. A thorough understanding of its reactivity, coupled with strategies to control side reactions like protodeboronation, will continue to expand its application in the development of novel chemical entities.

References

- 1. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chan-Lam Coupling [organic-chemistry.org]

- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 8. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]

- 9. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gamma Secretase Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Methoxypyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heterobiaryl scaffolds.[1][2][3] These structural motifs are of paramount importance in the fields of medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.[4] This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 2-Methoxypyridine-5-boronic acid with aryl and heteroaryl halides. The methoxypyridine moiety is a common feature in pharmaceutical candidates, making this protocol highly relevant for the synthesis of novel therapeutic agents.

While the Suzuki-Miyaura reaction is broadly applicable, the use of 2-substituted nitrogen-containing heteroaryl organoboranes, such as 2-pyridylboronic acids, can present challenges. These challenges include a slower rate of transmetalation and a propensity for protodeboronation, where the boronic acid is cleaved from the pyridine (B92270) ring before the desired coupling can occur.[1] Careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, is therefore critical to achieving high yields and purity.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of 2-Methoxypyridine-5-boronic acid and related pyridylboronic acids with various aryl and heteroaryl halides. This data provides a starting point for reaction optimization.

| Entry | Aryl/Heteroaryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4,6-Dichloropyrimidine | 2-Methoxypyridine-5-boronic acid | Pd(PPh₃)₂Cl₂ | - | Na₂CO₃ (2) | 1,4-Dioxane | 95 | - | 84[5] |

| 2 | 4-Bromoanisole | Lithium triisopropyl 2-(6-methoxypyridyl)boronate | Pd₂(dba)₃ (1.5) | 2-(Dicyclohexylphosphino)biphenyl (3) | KF (3) | 1,4-Dioxane | 110 | - | 74[1] |

| 3 | 3,5-(Bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 2-(Dicyclohexylphosphino)-2'-methylbiphenyl (4.5) | KF (3) | 1,4-Dioxane | 110 | - | 82[1] |

| 4 | 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 2-(Dicyclohexylphosphino)-2'-methylbiphenyl (4.5) | KF (3) | 1,4-Dioxane | 110 | - | 91[1] |

| 5 | 4-Chlorobenzonitrile | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | 2-(Di-tert-butylphosphino)biphenyl (4.5) | KF (3) | 1,4-Dioxane | 110 | - | 73[1] |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of 2-Methoxypyridine-5-boronic acid with an aryl or heteroaryl halide.

Materials:

-

2-Methoxypyridine-5-boronic acid (1.2 - 1.5 equivalents)

-

Aryl or Heteroaryl Halide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, XPhos) (1.5 - 6 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol), 2-Methoxypyridine-5-boronic acid (1.2 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum or screw cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe. If a ligand is used, it should be added at this stage. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol).

-

Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 95 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (B1210297).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Methoxypyridine-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides detailed protocols and guidance for the palladium-catalyzed cross-coupling of 2-methoxypyridine-5-boronic acid with various aryl and heteroaryl halides. 2-methoxypyridine (B126380) derivatives are prevalent scaffolds in medicinal chemistry, and the ability to functionalize this core structure via cross-coupling is crucial for the development of novel therapeutic agents.

The presence of the methoxy (B1213986) group and the pyridine (B92270) nitrogen in 2-methoxypyridine-5-boronic acid presents unique challenges and considerations for reaction optimization. The electron-donating methoxy group can influence the electronic properties of the boronic acid, while the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst deactivation.[2] Therefore, careful selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

General Reaction Scheme

The general transformation for the Suzuki-Miyaura cross-coupling of 2-methoxypyridine-5-boronic acid with an aryl or heteroaryl halide (Ar-X) is depicted below:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical conditions and reported yields for Suzuki-Miyaura coupling reactions of structurally similar pyridine boronic acids and aryl halides. This data serves as a valuable starting point for optimizing the reaction with 2-methoxypyridine-5-boronic acid.

Table 1: Catalyst, Ligand, and Base Systems for Suzuki-Miyaura Coupling of Pyridyl Boronic Acids

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | Good to Excellent |

| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane (B91453) | 110 | Good to Excellent |

| Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2.0) | DME/H₂O (3:1) | 90 | Moderate to Good |

| PdCl₂(dppf) (3) | --- | Na₂CO₃ (2.0) | Acetonitrile (B52724)/H₂O (5:1) | 80 | Moderate to Good |

Table 2: Substrate Scope and Representative Yields

| Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) |

| 4-Bromoanisole | 2-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃, Toluene/H₂O, 100 °C, 12h | 92 |

| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, 1,4-Dioxane/H₂O, 100 °C, 18h | 85 |

| 1-Bromo-4-(trifluoromethyl)benzene | 2-Methoxypyridine-5-boronic acid | PdCl₂(dppf) | Na₂CO₃, DMF/H₂O, 90 °C, 16h | 88 |

| 2-Bromothiophene | 2-Methoxypyridine-5-boronic acid | Pd(PPh₃)₄ | K₂CO₃, DME/H₂O, 85 °C, 24h | 78 |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of 2-methoxypyridine-5-boronic acid. These protocols are based on established methods for similar substrates and should be optimized for specific coupling partners.[3]

Protocol 1: General Procedure using a Palladium Pre-catalyst and Ligand

This protocol allows for flexibility in the choice of palladium source and ligand, which is crucial for optimizing challenging cross-coupling reactions.

Materials:

-

2-Methoxypyridine-5-boronic acid (1.2 mmol)

-

Aryl or heteroaryl halide (1.0 mmol)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

-

1,4-Dioxane (4 mL, anhydrous and degassed)

-

Water (1 mL, degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add 2-methoxypyridine-5-boronic acid, the aryl/heteroaryl halide, and potassium phosphate.

-

Add the palladium catalyst, Pd(OAc)₂, and the ligand, SPhos.

-

The vessel is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.[4]

-

Add 1,4-dioxane and deionized water via syringe.[4]

-

The reaction mixture is heated to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[4]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate (20 mL) and washed with water (10 mL) and brine (10 mL).[4]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Procedure using a Pre-formed Palladium Catalyst

This protocol utilizes a stable, pre-formed palladium catalyst, which can offer greater reproducibility.

Materials:

-

2-Methoxypyridine-5-boronic acid (1.2 mmol)

-

Aryl or heteroaryl halide (1.0 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 mmol, 3 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 mmol)

-

Acetonitrile (5 mL, degassed)

-

Water (1 mL, degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction flask, dissolve 2-methoxypyridine-5-boronic acid, the aryl/heteroaryl halide, and sodium carbonate in a mixture of acetonitrile and deionized water.

-

Add the PdCl₂(dppf) catalyst to the mixture.

-

The flask is fitted with a reflux condenser and the mixture is heated to 80 °C with stirring under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS. Reactions are often complete within 4-12 hours.

-

After completion, cool the mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The residue is purified by flash chromatography.

Visualization of the Catalytic Cycle and Workflow

To understand the reaction mechanism and experimental setup, the following diagrams are provided.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting

Low or No Yield:

-

Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center.[2] Employ bulky, electron-rich phosphine (B1218219) ligands like XPhos or SPhos to sterically hinder this interaction.[2]

-

Inefficient Catalyst Activation: If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[2] Consider using a direct Pd(0) source like Pd(PPh₃)₄.[4]

-

Protodeboronation: Boronic acids can be unstable under basic conditions.[5] Use anhydrous solvents and consider milder bases like K₃PO₄ or Cs₂CO₃. Running the reaction under inert conditions is crucial.[2]

Formation of Palladium Black:

-

This indicates catalyst decomposition and aggregation.[2] This can be caused by high temperatures or an unstable catalytic species.[2] Try lowering the reaction temperature or using a more robust ligand.[2]

Homocoupling of Boronic Acid:

-

This side reaction can be promoted by the presence of oxygen.[2] Ensure all solvents are rigorously degassed and a positive pressure of inert gas is maintained throughout the reaction.[2]

By following these protocols and considering the troubleshooting advice, researchers can effectively utilize 2-methoxypyridine-5-boronic acid in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of valuable compounds for drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Methoxypyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl and heteroaryl scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. These structural motifs are prevalent in a vast array of biologically active compounds, including numerous approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for the construction of C-C bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction offers a broad substrate scope, excellent functional group tolerance, and generally high yields under mild reaction conditions.

This document provides detailed application notes and experimental protocols for the use of 2-Methoxypyridine-5-boronic acid as a key building block in the synthesis of biaryl compounds. The presence of the methoxypyridine moiety introduces a valuable heterocyclic core into the target molecules, which can significantly influence their pharmacological properties.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle